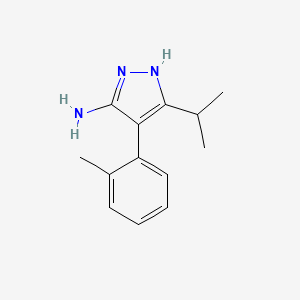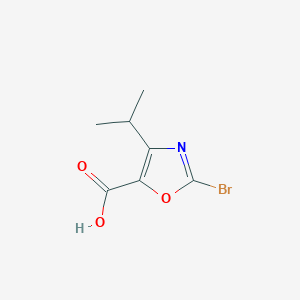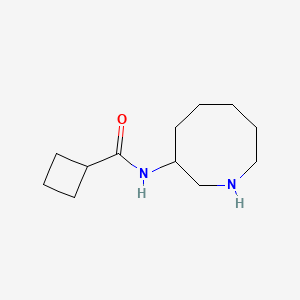![molecular formula C12H12ClNO3S B13231449 3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B13231449.png)
3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a sulfonyl chloride group, and a phenyl group substituted with an isopropyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-isopropylphenylhydrazine with ethyl oxalyl chloride to form the oxazole ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with amino, hydroxyl, or thiol groups on proteins or enzymes, leading to the modification or inhibition of their activity. This covalent modification can alter the function of the target molecule, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfinyl chloride: Contains a sulfinyl chloride group, which has different reactivity compared to the sulfonyl chloride group.
Uniqueness
3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride is unique due to its combination of an oxazole ring and a sulfonyl chloride group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with nucleophiles makes it particularly useful in the modification of biomolecules and the development of new therapeutic agents .
Properties
Molecular Formula |
C12H12ClNO3S |
|---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO3S/c1-8(2)9-3-5-10(6-4-9)11-7-12(17-14-11)18(13,15)16/h3-8H,1-2H3 |
InChI Key |
MZGUARIVBKRCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13231369.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13231377.png)
amine](/img/structure/B13231386.png)
![Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13231390.png)

![4-Chloro-3-[[(cyclohexylamino)carbonyl]amino]benzoic acid](/img/structure/B13231404.png)

![1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
![2-[(2-Ethylphenyl)methoxy]acetic acid](/img/structure/B13231448.png)




